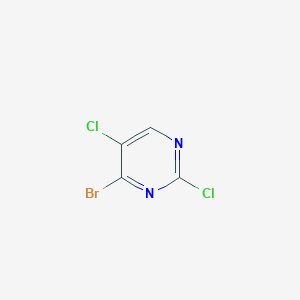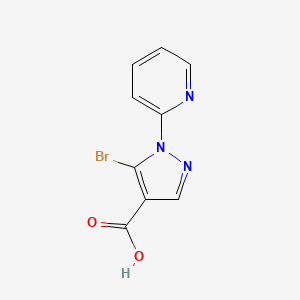
5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a bromine atom, a pyridine ring, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or their equivalents.
Coupling with Pyridine: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It can serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-pyrazole-4-carboxylic acid: Lacks the pyridine ring, which may affect its reactivity and biological activity.
1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid:
5-Bromo-1-(pyridin-2-yl)-1H-pyrazole: Lacks the carboxylic acid group, which can impact its solubility and reactivity.
Uniqueness
The presence of both the bromine atom and the pyridine ring in 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H6BrN3O2 |
|---|---|
Poids moléculaire |
268.07 g/mol |
Nom IUPAC |
5-bromo-1-pyridin-2-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-8-6(9(14)15)5-12-13(8)7-3-1-2-4-11-7/h1-5H,(H,14,15) |
Clé InChI |
ZPOKBARSRLALMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



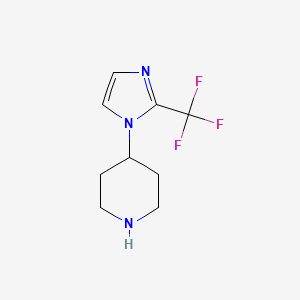
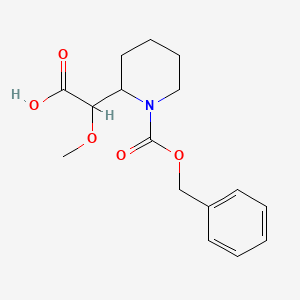



![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)
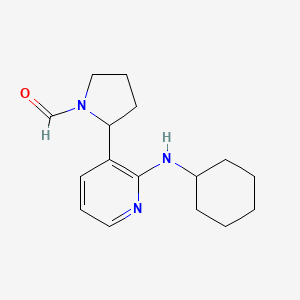

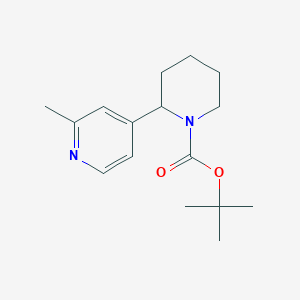
![2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide](/img/structure/B11797454.png)
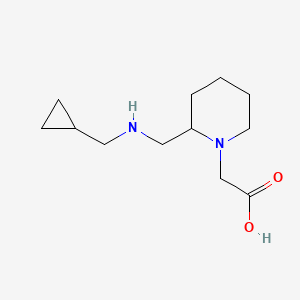
![4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11797463.png)
